Cas no 848784-12-3 (3,4-dimethylpentan-1-amine)

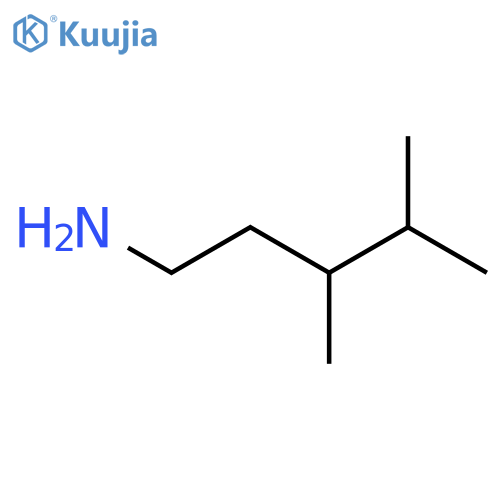

3,4-dimethylpentan-1-amine structure

商品名:3,4-dimethylpentan-1-amine

3,4-dimethylpentan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3,4-dimethylpentan-1-amine

- AKOS010968267

- EN300-1252382

- SCHEMBL3366284

- 848784-12-3

-

- インチ: 1S/C7H17N/c1-6(2)7(3)4-5-8/h6-7H,4-5,8H2,1-3H3

- InChIKey: WEZJDTIOVDYLCA-UHFFFAOYSA-N

- ほほえんだ: NCCC(C)C(C)C

計算された属性

- せいみつぶんしりょう: 115.136099547g/mol

- どういたいしつりょう: 115.136099547g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 8

- 回転可能化学結合数: 3

- 複雑さ: 50.3

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 26Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

3,4-dimethylpentan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1252382-5000mg |

3,4-dimethylpentan-1-amine |

848784-12-3 | 5000mg |

$2152.0 | 2023-10-02 | ||

| Enamine | EN300-1252382-0.1g |

3,4-dimethylpentan-1-amine |

848784-12-3 | 0.1g |

$653.0 | 2023-06-08 | ||

| Enamine | EN300-1252382-2.5g |

3,4-dimethylpentan-1-amine |

848784-12-3 | 2.5g |

$1454.0 | 2023-06-08 | ||

| Enamine | EN300-1252382-2500mg |

3,4-dimethylpentan-1-amine |

848784-12-3 | 2500mg |

$1454.0 | 2023-10-02 | ||

| Enamine | EN300-1252382-1000mg |

3,4-dimethylpentan-1-amine |

848784-12-3 | 1000mg |

$743.0 | 2023-10-02 | ||

| Enamine | EN300-1252382-500mg |

3,4-dimethylpentan-1-amine |

848784-12-3 | 500mg |

$713.0 | 2023-10-02 | ||

| Enamine | EN300-1252382-5.0g |

3,4-dimethylpentan-1-amine |

848784-12-3 | 5g |

$2152.0 | 2023-06-08 | ||

| Enamine | EN300-1252382-250mg |

3,4-dimethylpentan-1-amine |

848784-12-3 | 250mg |

$683.0 | 2023-10-02 | ||

| Enamine | EN300-1252382-0.5g |

3,4-dimethylpentan-1-amine |

848784-12-3 | 0.5g |

$713.0 | 2023-06-08 | ||

| Enamine | EN300-1252382-10.0g |

3,4-dimethylpentan-1-amine |

848784-12-3 | 10g |

$3191.0 | 2023-06-08 |

3,4-dimethylpentan-1-amine 関連文献

-

Y. Guo,J.-M. Basset,H. Kameyama Chem. Commun., 2015,51, 12044-12047

-

D. Raju,Urmil J. Mehta,C. V. Ramana,B. L. V. Prasad New J. Chem., 2013,37, 3716-3720

-

A. Martin-Calvo,J. J. Gutiérrez-Sevillano,J. B. Parra,C. O. Ania,S. Calero Phys. Chem. Chem. Phys., 2015,17, 24048-24055

-

Chiharu Ozakai,Kei Kitamura,Mitsuyo Horikawa,To-sho Hoshiyama,Akari Imamura,Tatsuro Yoneyama,Akemi Umeyama,Masaaki Noji,Tetsuto Tsunoda,Hiroto Kaku New J. Chem., 2022,46, 2600-2604

848784-12-3 (3,4-dimethylpentan-1-amine) 関連製品

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)

- 1950586-56-7(1-Pyrenyl Potassium Sulfate)

- 2172247-55-9(3-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)octanamido-2-hydroxy-2-methylpropanoic acid)

- 2228149-52-6(2-(2-chloro-6-methylpyridin-4-yl)cyclopropane-1-carboxylic acid)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 1261449-20-0(4-(Bromomethyl)-3-cyanobenzaldehyde)

推奨される供給者

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量